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Compound of Interest

3,3-Dimethoxy-2,2,4,4-
Compound Name:
tetramethylcyclobutan-1-ol

CAS No.: 1936554-46-9

Cat. No.: B1383587

Get Quote

Introduction & Strategic Utility

In advanced polymer therapeutics and materials science, the introduction of reactive "handles"
(functional groups) onto a polymer backbone or chain-end is critical for post-polymerization
modification. 3,3-Dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (hereafter referred to as
DM-CB-OH) serves as a premier Masked Ketone Intermediate.[1]

Unlike linear acetals or simple cyclic ketals, DM-CB-OH features a tetramethyl-substituted
cyclobutane ring. This structural rigidity offers three distinct advantages:

o Gem-Dimethyl Effect: The four methyl groups lock the ring in a puckered conformation,
reducing conformational entropy and increasing the stability of the resulting polymer
conjugates.

« Steric Shielding: The bulky methyl groups protect the acetal functionality from premature
hydrolysis during polymerization, while still allowing for controlled acid-catalyzed
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deprotection.

e High

Contribution: When used as a pendant group or end-capper, the rigid aliphatic ring increases
the local glass transition temperature (

), improving the thermal stability of the polymer matrix.

Core Applications

» Bio-orthogonal Conjugation: Precursor for introducing ketone groups, which can react with

hydrazides or alkoxyamines (e.qg., for drug-linker attachment) under mild conditions.[1]

e Acid-Labile End-Capping: Acts as a pH-sensitive "fuse" in drug delivery vehicles, hydrolyzing

in the acidic tumor microenvironment (pH < 6.5).

o Surface Maodification: Terminates polymer brushes with a protected handle that can be

activated on-demand.

~hemical F ies & Handll

Property Data Note
3,3-dimethoxy-2,2,4,4-

IUPAC Name
tetramethylcyclobutan-1-ol

CAS Number 1936554-46-9

Molecular Weight 188.27 g/mol
Colorless Liquid / Low-melting ) )

Appearance ) Isomer mixture (cis/trans)
Solid

N Soluble in DCM, THF, MeOH, )

Solubility Insoluble in water

Ethyl Acetate
. Stable at pH 7-14.[1][2][3][4] _
Stability Store under inert gas (Ar/N2).

Hydrolyzes at pH < 5.
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Mechanism of Action: The "Mask-and-Release"
Strategy

The utility of DM-CB-OH relies on a three-step workflow: Incorporation, Deprotection, and
Conjugation.

DM-CB-OH Step 1: Coupling
(Masked Intermediate) Base, Organic Solvent)

Step 2: Acid Hydrolysis Step 3: Ligation
Polymer-Acetal Conjugate (TFA/H20 orpH 5.0) o | Polymer-Ketone (R-ONH2 or R-NHNH2) o Final Drug Conjugate

/ (Stable at Neutral pH) (Reactive Handle) (Oxime/Hydrazone Linkage)
Activated Polymer

(e.g., PEG-NHS)

A
A

Click to download full resolution via product page

Figure 1: The "Mask-and-Release" workflow allows for the installation of a reactive ketone
handle that remains inert during initial polymer synthesis.

Experimental Protocols
Protocol A: End-Capping of PEG-NHS Ester (Synthesis
of Acetal-Terminated Polymer)

Objective: To attach DM-CB-OH to the terminus of a Poly(ethylene glycol) (PEG) chain using
NHS-ester chemistry.

Reagents:

MPEG-NHS (Methoxy-PEG-Succinimidyl Carboxymethyl Ester, MW 5000).

DM-CB-OH (1.5 equivalents relative to NHS).

Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

Dichloromethane (DCM), anhydrous.[1]

Procedure:
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 Dissolution: Dissolve 1.0 g of mMPEG-NHS (0.2 mmol) in 5 mL of anhydrous DCM in a flame-
dried round-bottom flask.

 Activation: Add DM-CB-OH (56.5 mg, 0.3 mmol) to the solution.
e Catalysis: Add TEA (42 pL, 0.3 mmol) dropwise.

o Reaction: Stir the mixture at room temperature (25°C) under nitrogen atmosphere for 12—-24
hours. Note: The steric bulk of DM-CB-OH may require longer reaction times than primary
alcohols.

¢ Precipitation: Concentrate the solution to ~1 mL using a rotary evaporator. Dropwise add the
concentrate into 20 mL of cold diethyl ether to precipitate the polymer.

« Purification: Filter the white solid, re-dissolve in minimal DCM, and re-precipitate in ether
(repeat 2x). Dry under high vacuum.

» Validation: Analyze via 1H NMR (CDCI3). Look for the disappearance of the NHS signals
(2.8 ppm) and the appearance of the cyclobutane methyl signals (~1.1-1.3 ppm) and
methoxy acetal signals (~3.2 ppm).

Protocol B: Acid-Catalyzed Deprotection (Regeneration
of the Ketone)

Objective: To remove the methoxy protecting groups and reveal the reactive ketone for
bioconjugation.

Reagents:

o Acetal-Terminated Polymer (from Protocol A).
 Trifluoroacetic acid (TFA).

 DCM and Water.

Procedure:

e Solution: Dissolve the polymer in a mixture of DCM:TFA:H20 (ratio 90:5:5 v/v/v).
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o Expert Insight: The addition of 5% water is crucial; TFA acts as the catalyst, but water is
the reagent that hydrolyzes the acetal.

e Incubation: Stir at room temperature for 2—4 hours.
o Monitoring: Monitor by NMR or TLC. The methoxy singlet (~3.2 ppm) will disappear.

e Quenching: Neutralize by pouring the mixture into a saturated NaHCO3 solution (if polymer
is water-insoluble) or by evaporating the TFA/DCM under vacuum (if polymer is water-
soluble).

o Workup: Dialyze the aqueous polymer solution against water (MWCO 3500) to remove small
molecule byproducts (methanol) and salts. Lyophilize to obtain the Ketone-Functionalized
Polymer.

Protocol C: Bio-Orthogonal Oxime Ligation

Objective: To conjugate a model drug (aminooxy-functionalized molecule) to the ketone-
polymer.

Procedure:

Coupling: Dissolve the Ketone-Functionalized Polymer in Acetate Buffer (pH 4.5, 100 mM).

Addition: Add the aminooxy-ligand (e.g., Aminooxy-Doxorubicin or a fluorescent probe) in 2-
fold molar excess.

Incubation: Stir at room temperature for 4—12 hours. The acidic pH catalyzes the Schiff base
formation.

Purification: Remove unreacted ligand via size-exclusion chromatography (SEC) or dialysis.

Critical Analysis: Steric Effects on Hydrolysis

The unique value of DM-CB-OH lies in the tunable stability provided by the tetramethyl
cyclobutane core.
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Figure 2: Comparison of hydrolytic stability. The methyl groups at positions 2 and 4 (adjacent to
the acetal at position 3) create a "steric gate," preventing water from easily attacking the
carbocation intermediate during hydrolysis. This allows the polymer to survive blood circulation
(pH 7.4) while degrading in lysosomes (pH 4.5-5.0).
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e Acid-Labile Polymer Conjugation
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o Relevance: Reviews the mechanism and utility of acetal/ketal linkages in pH-responsive
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Compound Verification

o PubChem CID 15053890: 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-one (Precursor
to the -ol).[1][2] Link

o Sigma-Aldrich Catalog: 3,3-dimethoxy-2,2,4,4-tetramethylcyclobutan-1-ol (CAS
1936554-46-9).[1][2] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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